molecular formula C8H7N3O2 B2804122 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1784434-49-6

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2804122
CAS No.: 1784434-49-6
M. Wt: 177.163
InChI Key: OAVOUQXECYGUKV-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 3-position and a carboxylic acid group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Common starting materials include pyrazolopyrimidines and their derivatives.

  • Synthetic Routes: One common synthetic route involves the cyclization of appropriate precursors, such as hydrazines and β-diketones, under acidic or basic conditions.

  • Industrial Production Methods: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium catalysts.

  • Substitution: Halides, amines, and alcohols.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Amines, alcohols, and hydrocarbons.

  • Substitution: Amides, ethers, and esters.

Scientific Research Applications

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the methyl group at the 3-position.

  • 4-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Methyl group at the 4-position instead of the 3-position.

  • 5-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Methyl group at the 5-position instead of the 3-position.

Uniqueness: 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the specific placement of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-9-11-3-2-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVOUQXECYGUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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